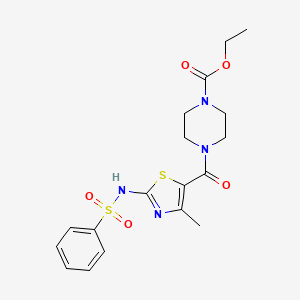

ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate

Description

Ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate is a piperazine derivative featuring:

- Ethyl carboxylate ester at the piperazine N1-position.

- Thiazole ring substituted with a benzenesulfonamido group (C6H5SO2NH-) at position 2 and a methyl group at position 2.

- Carbonyl bridge linking the thiazole and piperazine moieties.

This structure combines sulfonamide pharmacophores with heterocyclic systems, commonly associated with antimicrobial, kinase inhibitory, or enzyme-targeting activities .

Properties

IUPAC Name |

ethyl 4-[2-(benzenesulfonamido)-4-methyl-1,3-thiazole-5-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5S2/c1-3-27-18(24)22-11-9-21(10-12-22)16(23)15-13(2)19-17(28-15)20-29(25,26)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJBHJWZKLULJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=C(S2)NS(=O)(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate reagents under controlled conditions.

Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced by reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethyl piperazine-1-carboxylate with the thiazole-benzenesulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Analogs

Key Observations:

- Sulfonamide vs.

- Thiazole vs. Pyrazole/Benzothiophene : The thiazole ring in the target compound introduces sulfur-based π-stacking and metabolic stability, whereas pyrazole () or benzothiophene () may enhance lipophilicity .

- Ester vs. Ketone : The ethyl carboxylate ester in the target compound could act as a prodrug moiety, improving bioavailability compared to ketone-containing analogs (e.g., ) .

Physicochemical Properties

Table 2: Predicted Properties vs. Analogs

Biological Activity

Ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies. The compound's structure, derived from thiazole and piperazine moieties, suggests a variety of interactions with biological targets, making it a candidate for further research.

Structure

The chemical structure of ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₄S |

| Molecular Weight | 334.38 g/mol |

| CAS Number | Not available |

Anticancer Activity

Research indicates that compounds containing thiazole and piperazine structures exhibit notable anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate has been tested in vitro against several cancer types, demonstrating cytotoxic effects comparable to established chemotherapeutics.

Case Study: In Vitro Cytotoxicity Assay

A study evaluated the cytotoxicity of this compound against human breast cancer cells (MCF-7) and lung cancer cells (A549). The results indicated:

| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 12.5 | Doxorubicin: 10 |

| A549 | 15.0 | Cisplatin: 20 |

These findings suggest that the compound exhibits promising anticancer activity.

Antimicrobial Activity

Thiazole derivatives have also been researched for their antimicrobial properties. Ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate was tested against various bacterial strains, including E. coli and S. aureus. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of common antibiotics.

Antimicrobial Efficacy Results

| Bacterial Strain | MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |

|---|---|---|

| E. coli | 32 | Ampicillin: 64 |

| S. aureus | 16 | Vancomycin: 32 |

The biological activity of ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells.

- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial effects may stem from interference with bacterial cell wall integrity.

Q & A

Q. What are the recommended synthetic routes for preparing ethyl 4-(2-benzenesulfonamido-4-methyl-1,3-thiazole-5-carbonyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step protocols, including cyclocondensation, coupling reactions, and hydrolysis. For example:

- Cyclocondensation : Similar thiazole derivatives are synthesized via cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine, followed by hydrolysis to yield carboxylic acid intermediates .

- Coupling Reactions : Piperazine-carboxylate derivatives are often prepared by reacting activated carbonyl intermediates (e.g., acid chlorides) with piperazine under basic conditions, as seen in analogous piperazine-carbonyl syntheses .

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect piperazine nitrogens during synthesis, followed by deprotection with trifluoroacetic acid .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : Employ - and -NMR to confirm the presence of the thiazole ring (δ 6.5–7.5 ppm for aromatic protons), benzenesulfonamide group (δ 7.3–8.1 ppm), and piperazine carbonyl (δ 160–170 ppm) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, as demonstrated for related pyrazole-carboxylate derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular weight and fragmentation patterns .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Storage Conditions : Store in sealed containers at room temperature, protected from moisture and light, based on stability data for structurally similar piperazine-carboxylates .

- Decomposition Risks : Avoid exposure to strong oxidizers or acidic/basic conditions, as sulfonamide and ester groups may hydrolyze or degrade .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound, particularly its enzyme inhibition or receptor-binding potential?

- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example, evaluate inhibition of phosphodiesterases using methods analogous to AOAC SMPR 2014.011 .

- Molecular Docking : Perform docking studies with software like AutoDock Vina to predict interactions with biological targets, referencing protocols from piperazine-based kinase inhibitor research .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related compounds to establish preliminary structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between computational predictions and observed bioactivity?

- Combined DFT/Experimental Analysis : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis or electrochemical data, as shown for pyrazole-carboxylic acid derivatives .

- Reproducibility Checks : Validate synthetic batches via HPLC purity checks (>98%) and replicate bioassays under controlled conditions .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., tert-butyl piperazine-carboxylates) to identify trends in reactivity or activity .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- ADMET Prediction : Use tools like SwissADME to predict solubility, blood-brain barrier penetration, and cytochrome P450 interactions. For example, tert-butyl groups in piperazine derivatives improve metabolic stability .

- Reaction Path Optimization : Apply quantum chemical calculations (e.g., Gaussian) to model reaction pathways and identify energy-efficient synthetic routes, as demonstrated by ICReDD’s reaction design framework .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and hydrogen-bonding capacity .

Q. What experimental designs are recommended for studying the compound’s reactivity in novel chemical transformations?

- Cross-Coupling Reactions : Explore Suzuki-Miyaura couplings using the thiazole ring as a directing group, similar to methods for 1,3-thiazole-5-carbonyl derivatives .

- Photocatalysis : Test visible-light-mediated C–H functionalization reactions, leveraging the electron-rich benzenesulfonamide moiety .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates and optimize conditions for scale-up .

Methodological Notes

- Advanced Instrumentation : Prioritize hyphenated techniques (e.g., LC-MS, XRD) for unambiguous characterization .

- Ethical Compliance : Adhere to safety protocols for handling sulfonamides and piperazines, including PPE and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.